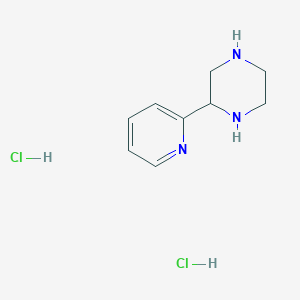

2-(吡啶-2-基)哌嗪二盐酸盐

描述

2-(Pyridin-2-yl)piperazine is a chemical compound and a derivative of piperazine . It has a CAS Number of 111759-97-8 and a molecular weight of 163.22 . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists .

Synthesis Analysis

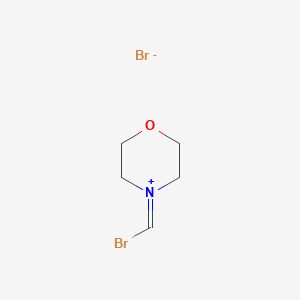

The synthesis of 2-(Pyridin-2-yl)piperazine involves several steps. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves a Diels–Alder reaction between key intermediates . The structure of synthesized compounds can be assessed by nuclear magnetic resonance (1 H-NMR), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible (UV-Visible) mass spectroscopy studies, and molar conductance .Molecular Structure Analysis

The molecular structure of 2-(Pyridin-2-yl)piperazine is represented by the InChI code1S/C9H13N3/c1-2-4-11-8(3-1)9-7-10-5-6-12-9/h1-4,9-10,12H,5-7H2 . The SMILES string representation is n1ccccc1N2CCNCC2 . Chemical Reactions Analysis

The chemical reactions involving 2-(Pyridin-2-yl)piperazine are diverse. It can be used as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC . It may also be employed as a reagent for the fluorometric determination of airborne diisocyantes .Physical And Chemical Properties Analysis

2-(Pyridin-2-yl)piperazine has a molecular weight of 163.22 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.科学研究应用

哌嗪衍生物作为治疗剂

哌嗪衍生物因其在广泛医学疾病中的治疗潜力而被广泛研究。一个重要的研究领域涉及它们作为二肽基肽酶 IV (DPP IV) 抑制剂的作用。DPP IV 是治疗 2 型糖尿病 (T2DM) 的有效靶点,哌嗪衍生物已显示出通过 DPP IV 抑制 GLP-1 和 GIP 降解的潜力,这对于促进胰岛素分泌至关重要 (Laura Mendieta, T. Tarragó, E. Giralt, 2011)。

此外,哌嗪是许多药物的核心结构,其应用范围从抗精神病药到抗癌药、抗病毒药和抗炎药。哌嗪核心的修饰显着影响所得分子的药用潜力,展示了哌嗪类化合物在药物发现中的多功能性和广泛潜力 (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016)。

在抗分枝杆菌活性中的作用

哌嗪衍生物因其抗分枝杆菌特性而备受关注,特别是针对结核分枝杆菌 (MTB),包括多药耐药 (MDR) 和极端耐药 (XDR) 菌株。这表明它们在开发更安全、更具选择性和更具成本效益的抗分枝杆菌剂方面的潜力,强调了结构设计和原理在提高抗结核分子有效性方面的重要性 (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020)。

药效学和药代动力学

已知存在于哌嗪环上的取代基的修饰会对分子的药效学和药代动力学因素产生重大影响。研究的这一方面对于理解哌嗪衍生物如何在生物系统中相互作用以及如何优化这些相互作用以用于治疗至关重要 (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016)。

作用机制

Target of Action

The primary target of 2-Pyridin-2-yl-piperazine dihydrochloride is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

2-Pyridin-2-yl-piperazine dihydrochloride acts as a potent and selective antagonist of the α2-adrenergic receptor . By binding to this receptor, it prevents the normal neurotransmitter (norepinephrine) from binding and exerting its effects . This results in an increase in the release of norepinephrine and an amplification of the sympathetic ‘fight or flight’ response .

Pharmacokinetics

As a derivative of piperazine, it is expected to have good bioavailability and to be metabolized by the liver .

Action Environment

The action, efficacy, and stability of 2-Pyridin-2-yl-piperazine dihydrochloride can be influenced by various environmental factors. For instance, the compound is air sensitive and should be stored away from air and oxidizing agents . Furthermore, its action can be affected by the physiological environment, such as the pH and the presence of other substances in the body .

属性

IUPAC Name |

2-pyridin-2-ylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-2-4-11-8(3-1)9-7-10-5-6-12-9;;/h1-4,9-10,12H,5-7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJABUBRAPVOMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-2-yl)piperazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

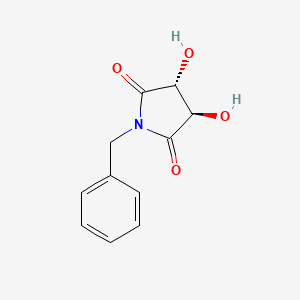

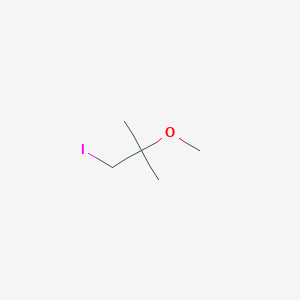

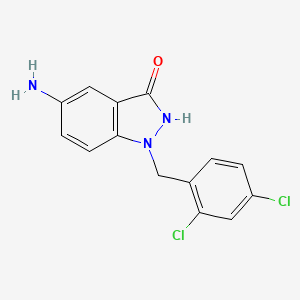

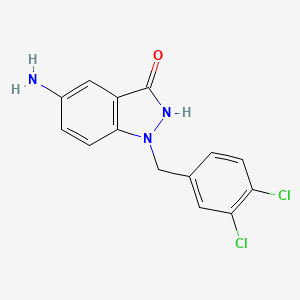

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3249769.png)

![1-Pyrrolidinecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-(methoxyimino)-, 1,1-dimethylethyl ester, (4Z)-](/img/structure/B3249774.png)

![2-[2-(4-chlorophenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3249801.png)

![(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride](/img/structure/B3249823.png)